1-Methyluracil 1-Methyluracil 1-Methyluracil is of special importance in biochemistry, since uracil attaches ribose in ribonucleic acid (RNA) just precisely at the N1 atom. H-bond complex formation between 1-methyluracil and glycine has been investigated by theoretical calculations and FT-IR spectroscopy in Ar matrices. It forms 1:1 complexes with 9-ethyl-8-bromo-2,6-diaminopurine and the complex structure has been determined by three-dimensional X-ray diffraction methods.
1-methyluracil is a pyrimidone that is uracil with a methyl group substituent at position 1. It has a role as a metabolite. It is a pyrimidone and a nucleobase analogue. It derives from a uracil.
Brand Name: Vulcanchem
CAS No.: 615-77-0
VCID: VC20777288
InChI: InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
SMILES: CN1C=CC(=O)NC1=O
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol

1-Methyluracil

CAS No.: 615-77-0

Cat. No.: VC20777288

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

1-Methyluracil - 615-77-0

Specification

Description 1-Methyluracil is of special importance in biochemistry, since uracil attaches ribose in ribonucleic acid (RNA) just precisely at the N1 atom. H-bond complex formation between 1-methyluracil and glycine has been investigated by theoretical calculations and FT-IR spectroscopy in Ar matrices. It forms 1:1 complexes with 9-ethyl-8-bromo-2,6-diaminopurine and the complex structure has been determined by three-dimensional X-ray diffraction methods.
1-methyluracil is a pyrimidone that is uracil with a methyl group substituent at position 1. It has a role as a metabolite. It is a pyrimidone and a nucleobase analogue. It derives from a uracil.
CAS No. 615-77-0
Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
IUPAC Name 1-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
Standard InChI Key XBCXJKGHPABGSD-UHFFFAOYSA-N
SMILES CN1C=CC(=O)NC1=O
Canonical SMILES CN1C=CC(=O)NC1=O
Melting Point 237.0 °C

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